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Compound of Interest

Compound Name: Dodecanoyl-galactosylceramide

Cat. No.: B1513346 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
Galactosylceramides are a class of glycosphingolipids that play crucial roles in cellular

processes and are implicated in various physiological and pathological conditions. The

synthesis of specific galactosylceramide analogues, such as Dodecanoyl-
galactosylceramide, is essential for investigating their biological functions and for the

development of potential therapeutics. This document provides a detailed protocol for the

chemical synthesis of Dodecanoyl-galactosylceramide, focusing on a common strategy

involving the glycosylation of a phytosphingosine-derived acceptor with a protected galactose

donor, followed by N-acylation.

Overall Synthetic Strategy
The synthesis of Dodecanoyl-galactosylceramide can be achieved through a multi-step

process that primarily involves:

Preparation of a suitable protected phytosphingosine acceptor: This often involves protecting

the amine and hydroxyl groups to ensure regioselective glycosylation.

Preparation of a protected galactosyl donor: The choice of protecting groups on the

galactose moiety is critical for controlling the stereoselectivity of the glycosidic bond
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formation (α or β).

Glycosylation: The coupling of the galactosyl donor and the phytosphingosine acceptor to

form the glycosidic linkage.

Deprotection: Removal of the protecting groups.

N-acylation: Introduction of the dodecanoyl (C12) fatty acid chain to the free amine of the

sphingoid base.

Final deprotection: Removal of any remaining protecting groups to yield the target molecule.

Experimental Protocols
Protocol 1: Synthesis of a Protected Phytosphingosine
Acceptor
This protocol outlines the preparation of a phytosphingosine acceptor with protected amine and

diol functionalities.

Materials:

Phytosphingosine

Tetrachlorophthalic anhydride

2,2-Dimethoxypropane

p-Toluenesulfonic acid (catalyst)

Solvents: Pyridine, Dichloromethane (DCM), N,N-Dimethylformamide (DMF)

Procedure:

Amine Protection: Dissolve phytosphingosine in pyridine and add tetrachlorophthalic

anhydride. Stir the reaction mixture at room temperature until the starting material is

consumed (monitored by TLC). The product is the tetrachlorophthalimide-protected

phytosphingosine.
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Diol Protection: To the product from the previous step dissolved in DCM and 2,2-

dimethoxypropane, add a catalytic amount of p-toluenesulfonic acid. Stir at room

temperature to form the isopropylidene acetal.

Purification: The resulting protected phytosphingosine acceptor is purified by silica gel

column chromatography.

Protocol 2: Glycosylation and Subsequent N-Acylation
This protocol details the coupling of the acceptor with a galactosyl donor, followed by

deprotection and acylation.

Materials:

Protected phytosphingosine acceptor (from Protocol 1)

Per-benzoylated galactosyl donor (e.g., a thioglycoside or trichloroacetimidate)

Glycosylation promoter (e.g., N-Iodosuccinimide (NIS) and Trifluoromethanesulfonic acid

(TfOH) for a thioglycoside donor)

Dodecanoyl chloride (or dodecanoic acid with a coupling agent)

Hydrazine hydrate

Sodium methoxide in methanol

Solvents: Anhydrous DCM, Methanol (MeOH), Tetrahydrofuran (THF)

Molecular sieves (4 Å)

Procedure:

Glycosylation:

Dissolve the protected phytosphingosine acceptor and the galactosyl donor in anhydrous

DCM containing activated 4 Å molecular sieves.

Cool the mixture to the appropriate temperature (e.g., -78 °C).
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Add the glycosylation promoter (e.g., NIS and a catalytic amount of TfOH) and stir the

reaction for several hours.[1]

Monitor the reaction by TLC. Upon completion, quench the reaction with triethylamine and

filter through Celite.

The crude product is purified by column chromatography. A yield of around 71% can be

expected for the α-anomer.[1]

Deprotection of the Amine:

Dissolve the glycosylated product in a suitable solvent and treat with hydrazine hydrate to

remove the tetrachlorophthalimide protecting group. This step yields the free amine.

N-Acylation:

Dissolve the amine in a mixture of THF and a saturated sodium acetate solution.

Add dodecanoyl chloride dropwise and stir until the reaction is complete.[1]

Alternatively, use dodecanoic acid with a coupling agent like EDCI and HOBt.

Final Deprotection (Zemplén de-O-benzoylation):

Dissolve the N-acylated product in anhydrous MeOH.

Add a catalytic amount of sodium methoxide in methanol and stir at room temperature.

Neutralize the reaction with an acidic resin, filter, and concentrate the solvent under

reduced pressure.

The final product, Dodecanoyl-galactosylceramide, is purified by silica gel

chromatography.

Data Presentation
Table 1: Summary of Reaction Yields for Key Synthetic Steps
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Step Reaction Reagents
Typical Yield
(%)

Reference

1 Glycosylation NIS, TfOH 71% (α-anomer) [1]

2 N-Acylation
Dodecanoyl

chloride
~80-90%

General

Acylation

3
Final

Deprotection
NaOMe, MeOH Quantitative [1]

Table 2: Representative Characterization Data for a Galactosylceramide Analogue

Technique Data Type Observed Values

¹H NMR Chemical Shift (δ)

Peaks corresponding to the

anomeric proton (around 4.9

ppm for α-anomer), sugar

protons (3.5-4.5 ppm),

sphingoid backbone, and acyl

chain.

¹³C NMR Chemical Shift (δ)

Peaks for the anomeric carbon

(around 100 ppm for α-

anomer), other sugar carbons,

sphingoid carbons, and acyl

chain carbons.[2]

Mass Spec (HRMS) m/z

Calculated and found mass-to-

charge ratio for the protonated

molecule [M+H]⁺ or sodiated

adduct [M+Na]⁺.

Note: Specific chemical shifts and m/z values will be unique to Dodecanoyl-
galactosylceramide and should be confirmed by experimental analysis.
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Chemical Synthesis Workflow
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Caption: Synthetic workflow for Dodecanoyl-galactosylceramide.

Signaling Pathway Context (Hypothetical)
While the primary request is for a synthesis protocol, galactosylceramides like KRN7000 (a

related compound) are well-known for their role in activating invariant Natural Killer T (iNKT)

cells via presentation by the CD1d molecule on antigen-presenting cells (APCs). The diagram

below illustrates this general signaling pathway.
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Caption: Activation of iNKT cells by a galactosylceramide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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